molecular formula C12H12ClNO3 B1672823 JCP174 CAS No. 126062-19-9

JCP174

Cat. No.: B1672823
CAS No.: 126062-19-9
M. Wt: 253.68 g/mol
InChI Key: MDOWUFTZOHGGHU-UHFFFAOYSA-N
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Description

JCP174 is a chemical compound known for its role as an inhibitor of palmitoyl protein thioesterase-1, a depalmitoylase enzyme found in the parasite Toxoplasma gondii. This compound enhances the invasion of Toxoplasma tachyzoites into host cells, making it a valuable tool in parasitology research .

Scientific Research Applications

JCP174 has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

JCP174 plays a crucial role in biochemical reactions, particularly as an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase in the parasite Toxoplasma gondii . This inhibition enhances the invasion of Toxoplasma tachyzoites into host cells by increasing the number of attached and invaded parasites . This compound also inhibits porcine pancreatic elastase and human leukocyte elastase . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In Toxoplasma gondii, this compound enhances the invasion of tachyzoites into host cells, increasing their motility and the number of attached and invaded parasites . This compound also influences cell signaling pathways and gene expression, contributing to the parasite’s ability to invade host cells . Additionally, this compound’s inhibition of elastases suggests potential impacts on cellular metabolism and proteolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of palmitoyl protein thioesterase-1 (TgPPT1), which is crucial for the dynamic and reversible palmitoylation of proteins . This inhibition triggers the secretion of invasion-associated organelles, increases motility, and enhances the invasive capacity of Toxoplasma tachyzoites . This compound binds covalently to the active site of TgPPT1, thereby inhibiting its activity and altering the parasite’s ability to invade host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound enhances the invasion of Toxoplasma tachyzoites over a specific period, with its effects diminishing as the compound degrades . Long-term exposure to this compound may lead to sustained changes in cellular processes, including altered gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound enhances the invasion of Toxoplasma tachyzoites into host cells, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific concentration of this compound is required to achieve significant enhancement of parasite invasion . Toxicity studies indicate that excessive doses of this compound can negatively impact cellular function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to protein palmitoylation and depalmitoylation . The compound interacts with enzymes such as palmitoyl protein thioesterase-1 (TgPPT1), influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating protein modifications and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . This compound’s distribution within cells is crucial for its inhibitory effects on enzymes and its role in modulating cellular processes .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, influencing enzyme activity and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

JCP174 can be synthesized through a series of chemical reactions involving the formation of a chloroisocoumarin structure. The synthetic route typically involves the reaction of 7-amino-4-chloro-3-propoxyisocoumarin with various reagents under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The synthesis involves standard organic chemistry techniques, including purification and characterization steps to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

JCP174 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JCP174

This compound is unique due to its specific inhibition of palmitoyl protein thioesterase-1 in Toxoplasma gondii, making it a valuable tool for studying parasitic infections. Its ability to enhance host-cell invasion by Toxoplasma sets it apart from other inhibitors with broader or different targets .

Properties

IUPAC Name

7-amino-4-chloro-3-propoxyisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOWUFTZOHGGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.